molecular formula C16H23N5O2 B14029466 Tert-butyl 3-(7-aminopyrazolo[1,5-a]pyrimidin-5-yl)piperidine-1-carboxylate

Tert-butyl 3-(7-aminopyrazolo[1,5-a]pyrimidin-5-yl)piperidine-1-carboxylate

Cat. No.: B14029466
M. Wt: 317.39 g/mol
InChI Key: FDCQVBRKSKWNJT-UHFFFAOYSA-N
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Description

Tert-butyl 3-(7-aminopyrazolo[1,5-a]pyrimidin-5-yl)piperidine-1-carboxylate is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted with an amino group at the 7-position and a piperidine ring linked via a tert-butyl carbamate group. This structure is critical in medicinal chemistry, particularly in kinase inhibition and cancer therapeutics, due to its ability to modulate protein-protein interactions and enzymatic activity.

Properties

Molecular Formula

C16H23N5O2

Molecular Weight

317.39 g/mol

IUPAC Name

tert-butyl 3-(7-aminopyrazolo[1,5-a]pyrimidin-5-yl)piperidine-1-carboxylate

InChI

InChI=1S/C16H23N5O2/c1-16(2,3)23-15(22)20-8-4-5-11(10-20)12-9-13(17)21-14(19-12)6-7-18-21/h6-7,9,11H,4-5,8,10,17H2,1-3H3

InChI Key

FDCQVBRKSKWNJT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C2=NC3=CC=NN3C(=C2)N

Origin of Product

United States

Preparation Methods

Cyclization of 5-Aminopyrazole with Piperidine-Containing Precursors

A notable method involves the cyclization of 3-amino pyrazole with tert-butyl 3-(3-methoxy-3-oxopropanoyl)piperidine-1-carboxylate under acidic or dehydrating conditions to form the pyrazolo[1,5-a]pyrimidine ring fused to the piperidine moiety protected by Boc group.

  • Reaction conditions: The cyclization is carried out in a mixture of 2-propanol and water, using phosphorus oxychloride and N,N-dimethylaniline as reagents to promote ring closure and amination.
  • Yield: High yields (~88%) have been reported for this key step, indicating efficient ring formation and functionalization.

This approach allows for the direct formation of the pyrazolo[1,5-a]pyrimidine core with the piperidine substituent already Boc-protected, facilitating further synthetic modifications.

Condensation of 5-Aminopyrazole with Aldehydes and β-Dicarbonyl Compounds

Another common approach involves the condensation of 5-aminopyrazole derivatives with electrophilic carbonyl compounds such as aldehydes or β-diketones, followed by cyclization to yield fused pyrazoloazines including pyrazolo[1,5-a]pyrimidines.

  • Example: The condensation of 5-aminopyrazole with 2-(4-methoxyphenyl)malonaldehyde in ethanol with acetic acid under microwave irradiation has been used to generate pyrazolo[1,5-a]pyrimidine intermediates.
  • Mechanism: The amino group of 5-aminopyrazole attacks the electrophilic carbonyl centers, followed by cyclization and dehydration to form the fused heterocycle.
  • Advantages: Microwave-assisted synthesis reduces reaction times and improves yields.

This method is adaptable for introducing various substituents on the pyrazolo[1,5-a]pyrimidine core, including the amino group at the 7-position.

Palladium-Catalyzed Cross-Coupling Reactions for Functionalization

For further elaboration, palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) have been employed to install amine groups or other substituents on the pyrazolo[1,5-a]pyrimidine scaffold.

  • Procedure: A 5-chloro-7-substituted pyrazolo[1,5-a]pyrimidine intermediate is reacted with tert-butyl (S)-methyl(piperidin-3-yl)carbamate in the presence of cesium carbonate, BINAP ligand, and Pd(OAc)2 catalyst in dioxane at room temperature.
  • Outcome: This method allows for the selective amination at the 7-position, yielding tert-butyl-protected piperidine derivatives attached to the pyrazolo[1,5-a]pyrimidine core.

This palladium-catalyzed approach is highly effective for late-stage functionalization and diversification of the target molecule.

Reaction Conditions and Optimization

Step Reagents/Conditions Solvent Temperature Yield (%) Notes
Cyclization with piperidine Phosphorus oxychloride, N,N-dimethylaniline, NH3 2-propanol/water Reflux or room temp ~88 Efficient ring closure with Boc protection
Condensation with aldehydes 5-Aminopyrazole, 2-(4-methoxyphenyl)malonaldehyde, AcOH, NIS Ethanol Microwave irradiation Not stated Microwave reduces reaction time
Pd-catalyzed amination Pd(OAc)2, BINAP, Cs2CO3, tert-butyl (S)-methyl(piperidin-3-yl)carbamate Dioxane 25 °C Not stated Selective amination at 7-position

Research Discoveries and Insights

  • The use of Boc-protected piperidine intermediates enables selective functionalization and protects the amine during harsh reaction conditions.
  • Microwave-assisted synthesis accelerates the formation of pyrazolo[1,5-a]pyrimidine cores with high efficiency.
  • Palladium-catalyzed cross-coupling reactions provide a versatile tool for introducing complex substituents, including chiral piperidine derivatives.
  • The condensation and cyclization steps are sensitive to solvent and temperature, with acidic conditions often favoring cyclization.
  • These synthetic strategies have been successfully applied in medicinal chemistry programs targeting kinase inhibition and antimycobacterial activity, demonstrating the biological relevance of the compound.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(7-aminopyrazolo[1,5-a]pyrimidin-5-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and pH levels to optimize the reaction .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may yield amines or alcohols .

Scientific Research Applications

Tert-butyl 3-(7-aminopyrazolo[1,5-a]pyrimidin-5-yl)piperidine-1-carboxylate is a chemical compound with potential applications in scientific research, particularly in the synthesis of pyrazolo[1,5-a]pyrimidines . Pyrazolo[1,5-a]pyrimidines have demonstrated activity as inhibitors of mycobacterial ATP synthase, which makes them useful in the treatment of Mycobacterium tuberculosis (M.tb) .

Synthesis and Reactions

  • Pyrazolo[1,5-a]pyrimidine synthesis An efficient method has been developed for the rapid production of diverse arrays of 3,5-bis-aminated pyrazolo[1,5-a]pyrimidines . This method uses CuI as a catalyst for the Ullmann-type coupling of various amines to 5-amino-3-bromopyrazolo[1,5-a]pyrimidine precursors .
  • Starting material 3-bromo-5-chloropyrazolo[1,5-a]pyrimidine is a commercially available compound that can be used to produce the desired products in only two steps .
  • Reaction Conditions The reaction is performed in diethylene glycol (DEG) for only 1 hour at 80 °C using microwave heating .
  • Yields 3,5-Bis-aminated products were obtained in good to excellent yields (60–93%, 83% average for 29 examples) .
  • Substrate Scope 1° and 2° alkylamines, as well as a variety of aryl- or heteroarylamines, coupled efficiently, and 1° and 2° alkyl (or aryl) amines at C-5 were well tolerated .

Related Compounds and Applications

  • Antimycobacterial agents Pyrazolo[1,5-a]pyrimidines have been reported as potent inhibitors of mycobacterial ATP synthase for the treatment of Mycobacterium tuberculosis (M.tb) .
  • Thiazolo[5,4-d]pyrimidine derivatives Piperazine- and piperidine-containing 7-amino-2-(furan-2-yl)thiazolo[5,4-d]pyrimidine derivatives have been designed as human A2AAR antagonists/inverse agonists .
  • hA2AAR inverse agonists The compound 2-(furan-2-yl)-N5-(2-(4-phenylpiperazin-1-yl)ethyl)thiazolo[5,4-d]pyrimidine-5,7-diamine exhibited the highest A2AAR binding affinity (Ki= 8.62 nM) as well as inverse agonist potency (IC50= 7.42 nM) .
  • (R)-tert-Butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate This compound is related to this compound and may have similar applications .

Mechanism of Action

The mechanism of action of Tert-butyl 3-(7-aminopyrazolo[1,5-a]pyrimidin-5-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to therapeutic effects. The compound may inhibit certain enzymes or receptors, thereby altering cellular functions .

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The compound shares structural similarities with derivatives where the 7-amino group is replaced by halogens (Cl, Br) or other substituents. Key comparisons include:

Tert-butyl 3-(7-chloropyrazolo[1,5-a]pyrimidin-5-yl)piperidine-1-carboxylate (CAS: 877173-81-4)
  • Molecular Weight : 336.82 g/mol (C₁₆H₂₁ClN₄O₂) .
  • Synthesis : Prepared via nucleophilic substitution or coupling reactions, similar to methods for bromo analogs .
  • Applications : Intermediate in kinase inhibitors; the chloro group enhances electrophilicity for downstream modifications .
Tert-butyl 3-(3-bromo-7-chloropyrazolo[1,5-a]pyrimidin-5-yl)piperidine-1-carboxylate (CAS: 877173-82-5)
  • Molecular Weight : 415.7 g/mol (C₁₆H₂₀BrClN₄O₂) .
Isopropyl 4-(3-(2-methoxypyridin-3-yl)pyrazolo[1,5-a]pyrimidin-5-yl)piperidine-1-carboxylate
  • Activity : Exhibits marked potency in biochemical assays (CBA IC₅₀: ; P81 IC₅₀: ), attributed to the methoxypyridinyl group enhancing π-π stacking .

Biological Activity

Tert-butyl 3-(7-aminopyrazolo[1,5-a]pyrimidin-5-yl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. Characterized by the molecular formula C16H23N5O2C_{16}H_{23}N_5O_2 and a molecular weight of 317.39 g/mol, this compound features a tert-butyl group linked to a piperidine ring and a pyrazolo[1,5-a]pyrimidine moiety, which is known for its diverse pharmacological properties.

The biological activity of this compound primarily involves inhibition of the mammalian target of rapamycin (mTOR) pathway. This pathway is crucial for regulating cell growth, proliferation, and survival, making it a key target in cancer therapy and metabolic disorders. Compounds that inhibit mTOR have shown promise in treating various cancers by blocking the signals that promote tumor growth and survival .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is essential for optimizing the efficacy of this compound. The presence of the pyrazolo[1,5-a]pyrimidine core is critical as it contributes to the compound's ability to bind to the mTOR complex. Variations in substituents on this core can significantly affect biological activity. For instance, studies have indicated that modifications at the 3 and 5 positions of pyrazolo[1,5-a]pyrimidines can enhance their potency against specific biological targets .

Inhibition Studies

Recent studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines exhibit potent inhibitory effects on mycobacterial ATP synthase, which is vital for the survival of Mycobacterium tuberculosis (M.tb). This suggests that compounds like this compound could be explored further as potential anti-tuberculosis agents .

Toxicity and Safety Profiles

The safety profile of compounds targeting mTOR has been extensively studied. For instance, certain derivatives have shown low hERG liability (a measure of potential cardiac toxicity) and favorable metabolic stability in liver microsomal assays. These findings are crucial for advancing these compounds into clinical trials .

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesBiological Activity
Tert-butyl N-{7-aminopyrazolo[1,5-a]pyrimidin-5-yl}carbamateCarbamate functional groupmTOR inhibition
Pyrazolo[1,5-a]pyrimidine derivativesVarying substituents at positions 3 and 5Anti-mycobacterial activity
3-(Boc-amino)pyrazolo[1,5-a]pyrimidineBoc protecting groupPotentially different stability

This table illustrates how variations in structural features can lead to distinct biological profiles and applications in drug discovery.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for Tert-butyl 3-(7-aminopyrazolo[1,5-a]pyrimidin-5-yl)piperidine-1-carboxylate?

  • Methodological Answer : The synthesis typically involves multi-step reactions. A common approach includes:

  • Step 1 : Formation of the pyrazolo[1,5-a]pyrimidine core via cyclization of aminopyrazole derivatives with substituted pyrimidine precursors.
  • Step 2 : Coupling the pyrimidine intermediate with a tert-butyl-protected piperidine derivative using carbamate chemistry under anhydrous conditions (e.g., DCM, triethylamine) .
  • Step 3 : Purification via silica gel chromatography or recrystallization to achieve >95% purity. Optimize solvent systems (e.g., ethyl acetate/hexane gradients) for higher yields .

Q. How can researchers characterize the purity and structure of this compound?

  • Methodological Answer :

  • Analytical Techniques :
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30) to assess purity .
  • NMR : Confirm the tert-butyl group (δ ~1.4 ppm in 1H^1H NMR) and piperidine ring protons (δ ~3.0–4.0 ppm). 13C^{13}\text{C} NMR should show the carbonyl signal (C=O) at ~155 ppm .
  • Mass Spectrometry : ESI-MS in positive ion mode to verify the molecular ion peak (e.g., [M+H]+^+ at m/z = 360.2) .

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodological Answer : Store at –20°C in airtight, light-resistant containers under inert gas (e.g., argon). The tert-butyl carbamate group is sensitive to acidic/basic conditions; monitor degradation via periodic HPLC analysis. Avoid prolonged exposure to moisture .

Advanced Research Questions

Q. How can researchers address contradictions in reported toxicity data for this compound?

  • Methodological Answer :

  • Data Reconciliation : Compare toxicity studies using standardized assays (e.g., acute oral toxicity in OECD Guideline 423). Note variations in species (rat vs. mouse), dosage, and vehicle solvents.
  • In Silico Analysis : Use tools like ProTox-II to predict LD50_{50} and cross-validate with experimental data .
  • Mitigation : If conflicting results arise, conduct in vitro cytotoxicity assays (e.g., HepG2 cell line) to establish a baseline .

Q. What strategies optimize the enantiomeric purity of chiral derivatives during synthesis?

  • Methodological Answer :

  • Chiral Resolution : Use chiral auxiliaries (e.g., (R)- or (S)-BINOL) during piperidine ring functionalization.
  • Chromatography : Employ chiral HPLC columns (e.g., Chiralpak AD-H) with hexane/isopropanol (90:10) to separate enantiomers .
  • Catalysis : Asymmetric hydrogenation with Rh(I) catalysts to control stereochemistry at the piperidine nitrogen .

Q. How does the compound’s solubility profile impact in vitro assay design?

  • Methodological Answer :

  • Solubility Testing : Determine logP (octanol/water) via shake-flask method. For low solubility (<1 mg/mL), use co-solvents (e.g., DMSO ≤0.1%) or surfactants (e.g., Tween-80) in cell-based assays .
  • Buffer Compatibility : Pre-screen in PBS (pH 7.4) and cell culture media to avoid precipitation. Adjust pH if necessary (pKa ~6.8 for the amino group) .

Q. What are the computational approaches to predict binding affinity of this compound with kinase targets?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to model interactions with ATP-binding pockets of kinases (e.g., JAK2). Focus on hydrogen bonding with the pyrimidine NH and hydrophobic interactions with the tert-butyl group .
  • MD Simulations : Run 100 ns simulations in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD and binding free energy (MM/PBSA) .

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